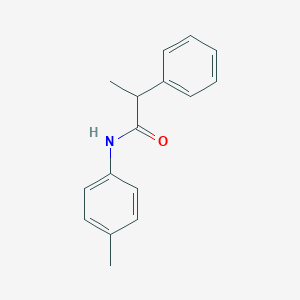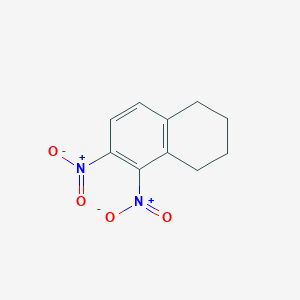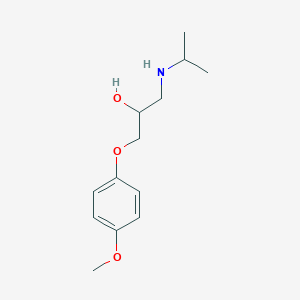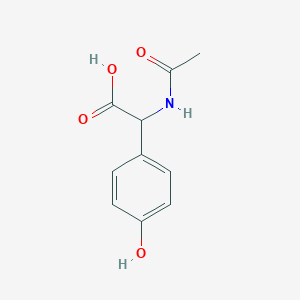
N-(3,6-dimethyl-2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,6-dimethyl-2-nitrophenyl)acetamide, also known as DMNAA, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
作用機序
The mechanism of action of N-(3,6-dimethyl-2-nitrophenyl)acetamide involves the inhibition of enzyme activity through the formation of a covalent bond with the active site of the enzyme. This results in the disruption of the enzyme's function and the accumulation of the substrate in the body. N-(3,6-dimethyl-2-nitrophenyl)acetamide has been found to be a reversible inhibitor of acetylcholinesterase, meaning that the enzyme activity can be restored once the compound is removed.
Biochemical and Physiological Effects:
N-(3,6-dimethyl-2-nitrophenyl)acetamide has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels, and the induction of oxidative stress. This compound has been shown to increase the levels of reactive oxygen species in cells, leading to cell damage and death. N-(3,6-dimethyl-2-nitrophenyl)acetamide has also been found to modulate the levels of neurotransmitters, such as acetylcholine and dopamine, which are involved in the regulation of mood, cognition, and behavior.
実験室実験の利点と制限
N-(3,6-dimethyl-2-nitrophenyl)acetamide has several advantages for lab experiments, including its high purity, stability, and ease of use. This compound can be easily synthesized and purified, making it a valuable tool for researchers. However, N-(3,6-dimethyl-2-nitrophenyl)acetamide also has some limitations, including its potential toxicity and the need for caution when handling the compound. Researchers must take appropriate safety measures when working with N-(3,6-dimethyl-2-nitrophenyl)acetamide to avoid any potential health risks.
将来の方向性
There are several future directions for the use of N-(3,6-dimethyl-2-nitrophenyl)acetamide in scientific research. One potential area of interest is the investigation of the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-(3,6-dimethyl-2-nitrophenyl)acetamide has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is reduced in Alzheimer's disease. Another potential area of interest is the development of new fluorescent probes based on N-(3,6-dimethyl-2-nitrophenyl)acetamide for the detection of biomolecules in cells and tissues.
Conclusion:
N-(3,6-dimethyl-2-nitrophenyl)acetamide is a valuable tool for scientific research, with its various biochemical and physiological effects making it a useful compound for investigating enzyme kinetics, protein-ligand interactions, and drug discovery. The compound's mechanism of action involves the inhibition of enzyme activity through the formation of a covalent bond with the active site of the enzyme. N-(3,6-dimethyl-2-nitrophenyl)acetamide has several advantages for lab experiments, including its high purity, stability, and ease of use, but also has some limitations, including its potential toxicity. There are several future directions for the use of N-(3,6-dimethyl-2-nitrophenyl)acetamide in scientific research, including the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases and the development of new fluorescent probes.
合成法
N-(3,6-dimethyl-2-nitrophenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 3,6-dimethyl-2-nitrophenol with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain N-(3,6-dimethyl-2-nitrophenyl)acetamide in a pure form.
科学的研究の応用
N-(3,6-dimethyl-2-nitrophenyl)acetamide has been used in various scientific research studies, including the investigation of enzyme kinetics, protein-ligand interactions, and drug discovery. This compound has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the nervous system. N-(3,6-dimethyl-2-nitrophenyl)acetamide has also been used as a fluorescent probe for the detection of certain biomolecules, such as proteins and nucleic acids.
特性
製品名 |
N-(3,6-dimethyl-2-nitrophenyl)acetamide |
|---|---|
分子式 |
C10H12N2O3 |
分子量 |
208.21 g/mol |
IUPAC名 |
N-(3,6-dimethyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-5-7(2)10(12(14)15)9(6)11-8(3)13/h4-5H,1-3H3,(H,11,13) |
InChIキー |
BGJRFFYDQCNGBQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C)[N+](=O)[O-])NC(=O)C |
正規SMILES |
CC1=C(C(=C(C=C1)C)[N+](=O)[O-])NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B253438.png)






![3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)